Mercury(1+), (2-ethoxyethyl)-
Description
Structure
2D Structure
Properties
CAS No. |
141845-32-1 |
|---|---|
Molecular Formula |
C4H9HgO+ |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
2-ethoxyethylmercury(1+) |
InChI |
InChI=1S/C4H9O.Hg/c1-3-5-4-2;/h1,3-4H2,2H3;/q;+1 |
InChI Key |
HUALNNBMTCXOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC[Hg+] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethoxyethyl Organomercury Compounds
Direct Mercuration and Solvomercuration Pathways
The most direct and widely utilized method for preparing (2-ethoxyethyl)organomercury compounds is the solvomercuration of ethylene (B1197577), specifically alkoxymercuration. libretexts.orgwikipedia.org This reaction involves treating an alkene (ethylene) with a mercury(II) salt, such as mercuric acetate (B1210297) or mercuric trifluoroacetate, in an alcohol solvent, which in this case is ethanol (B145695). masterorganicchemistry.comscribd.comambeed.com
The general process can be represented as: CH₂=CH₂ + HgX₂ + CH₃CH₂OH → CH₃CH₂OCH₂CH₂HgX + HX
The reaction is initiated by the electrophilic attack of the mercury(II) species on the ethylene double bond. This forms a cyclic, three-membered intermediate known as a mercurinium ion. wikipedia.orgyoutube.com This intermediate does not involve a true carbocation, thus preventing molecular rearrangements. wikipedia.orgyoutube.com The ethanol solvent then acts as a nucleophile, attacking the more sterically accessible carbon of the mercurinium ion ring, leading to the formation of the (2-ethoxyethyl)mercury(II) salt. wikipedia.orgyoutube.com The use of mercury(II) acetate is common, and subsequent treatment with a halide salt like sodium chloride can be used to isolate the more stable organomercury(II) halide. libretexts.org
Transmetallation Reactions Involving Mercury Precursors
Transmetallation offers an alternative, highly general route to organomercury compounds. wikipedia.orgthieme-connect.de This method involves the reaction of a mercury(II) halide with a more reactive organometallic reagent. For the synthesis of a (2-ethoxyethyl)mercury species, this would require a pre-formed organometallic compound containing the (2-ethoxyethyl) group, such as (2-ethoxyethyl)lithium or a (2-ethoxyethyl)magnesium halide (a Grignard reagent). thieme-connect.deacs.org
The general reaction scheme is as follows: (2-ethoxyethyl)-M + HgX₂ → (2-ethoxyethyl)-HgX + MX (where M = Li, MgX)
This approach is synthetically valuable because it allows for the creation of organomercury compounds from precursors that can tolerate a wide range of functional groups, a feature limited by the high reactivity of the organolithium or Grignard reagents themselves. thieme-connect.deresearchgate.net
Oxo-Mercuration and Related Addition Reactions for Introducing the (2-Ethoxyethyl) Moiety
Oxo-mercuration is a specific class of solvomercuration where an oxygen-containing nucleophile is added across the double bond along with the mercury species. masterorganicchemistry.com The synthesis of (2-ethoxyethyl)mercury compounds via the reaction of ethylene in ethanol is a prime example of alkoxymercuration, a subset of oxo-mercuration. wikipedia.orgscribd.com
The choice of the nucleophilic solvent is the defining factor for the resulting organomercury product. The table below illustrates how different nucleophiles lead to different functionalized organomercury compounds from ethylene.
| Nucleophile (Solvent) | Reaction Type | Product Moiety |
| Water (H₂O) | Hydroxymercuration | HO-CH₂CH₂-Hg⁺ |
| Ethanol (CH₃CH₂OH) | Alkoxymercuration | CH₃CH₂O-CH₂CH₂-Hg⁺ |
| Carboxylic Acid (RCOOH) | Carboxymercuration | RCOO-CH₂CH₂-Hg⁺ |
| Amine (RNH₂) | Aminomercuration | RNH-CH₂CH₂-Hg⁺ |
This selectivity makes oxo-mercuration a predictable and powerful tool for introducing specific oxygen-containing functional groups, such as the (2-ethoxyethyl) moiety, onto a carbon skeleton. scribd.com
Catalytic Strategies in the Formation of Organomercury Bonds (e.g., utilizing palladium complexes)
While mercury salts themselves catalyze reactions like alkoxymercuration, the role of other metal catalysts, particularly palladium complexes, is typically seen in the subsequent reactions of the newly formed organomercury compounds rather than in their initial synthesis. wikipedia.orgresearchgate.net Palladium-catalyzed cross-coupling reactions provide a mild and selective method for forming new carbon-carbon bonds using organomercurials as reagents. researchgate.netresearchgate.net
In a typical palladium-catalyzed cycle, the organomercurial, such as (2-ethoxyethyl)mercuric halide, undergoes transmetallation with a palladium(0) species that has undergone oxidative addition with an organic halide. researchgate.netnih.gov This transfers the (2-ethoxyethyl) group to the palladium center, which then undergoes reductive elimination to form the final coupled product and regenerate the palladium(0) catalyst. researchgate.netliverpool.ac.uk These catalytic processes significantly expand the synthetic utility of (2-ethoxyethyl)organomercury compounds, allowing them to serve as stable intermediates for more complex molecular constructions. researchgate.netresearchgate.net
Stereochemical Considerations and Control in Organomercury Synthesis
The stereochemistry of the solvomercuration reaction is a critical aspect of the synthesis. The addition of the mercury species and the nucleophile (ethanol) across the double bond is stereospecific, proceeding via an anti-addition mechanism. wikipedia.orgmasterorganicchemistry.com
This stereochemical outcome is a direct consequence of the reaction mechanism. The formation of the bridged, cyclic mercurinium ion intermediate effectively shields one face of the original alkene. youtube.com As a result, the incoming ethanol nucleophile is forced to attack from the opposite face, leading exclusively to the anti-addition product. masterorganicchemistry.comyoutube.com This high degree of stereochemical control is a significant advantage of the solvomercuration pathway, allowing for the predictable synthesis of specific stereoisomers when using substituted or cyclic alkenes.
Isolation and Purification Techniques for (2-Ethoxyethyl)organomercury Species
The isolation and purification of (2-ethoxyethyl)organomercury compounds follow general procedures for stable, non-volatile organic and organometallic substances. byjus.com Organomercury compounds are often crystalline solids, making them amenable to purification by recrystallization. thieme-connect.de
A typical isolation procedure after the synthesis involves the following steps:
Extraction: After the reaction is complete, the product can be separated from the aqueous phase or excess solvent using liquid-liquid extraction with an immiscible organic solvent like dichloromethane. miamioh.edunih.gov
Washing: The organic layer is washed to remove unreacted reagents and by-products.
Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure. nih.gov
Purification:
Crystallization: The crude solid product is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, promoting the formation of pure crystals. byjus.com
Chromatography: While less common for salts, some stable organomercury compounds can be purified using column chromatography. masterorganicchemistry.com High-performance liquid chromatography (HPLC) is also a powerful technique for both purification and analysis of organomercury species. researchgate.net
All manipulations must be performed with appropriate safety precautions in a well-ventilated hood, as organomercury compounds are noted for their toxicity. thieme-connect.de
Advanced Analytical Characterization of 2 Ethoxyethyl Organomercury Species
X-ray Diffraction Crystallography for Solid-State Structural Determination
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. toray-research.co.jp This pattern is a unique fingerprint of the crystal's internal structure, dictated by the regular arrangement of molecules in the crystal lattice. americanpharmaceuticalreview.com Analysis of the diffraction data allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined. rigaku.com
Table 1: Representative Crystallographic Data Obtainable from XRD Analysis
This interactive table illustrates the type of data that would be obtained from a single-crystal XRD analysis of a compound like chloro(2-ethoxyethyl)mercury. Note: The values presented are hypothetical and based on typical data for similar organometallic structures, as specific experimental data for the target compound is not published.
| Parameter | Hypothetical Value | Description |
| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |
| Space Group | P2₁/c | The specific symmetry group of the crystal structure. |
| a (Å) | 8.5 | Unit cell dimension along the a-axis. |
| b (Å) | 10.2 | Unit cell dimension along the b-axis. |
| c (Å) | 7.8 | Unit cell dimension along the c-axis. |
| β (°) | 95.5 | The angle of the unit cell between the a and c axes. |
| Volume (ų) | 674.3 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| C-Hg Bond Length (Å) | 2.08 | The distance between the carbon atom of the ethyl group and the mercury atom. |
| Hg-Cl Bond Length (Å) | 2.35 | The distance between the mercury atom and the chlorine atom. |
| C-Hg-Cl Bond Angle (°) | 178.5 | The angle formed by the C-Hg-Cl bonds, indicating near-linearity. |
Electrochemical Methods for Redox Characterization
Electrochemical techniques are powerful tools for investigating the redox properties of organometallic compounds, providing insights into their reactivity, stability, and potential transformation pathways. osti.gov Methods such as cyclic voltammetry (CV) and polarography can be used to determine the reduction and oxidation potentials of (2-ethoxyethyl)organomercury species. These potentials are fundamental parameters that reflect the ease with which the compound can accept or donate electrons. researchgate.net
The electrochemical reduction of organomercury halides (RHgX) at a mercury electrode has been shown to proceed in steps. cdnsciencepub.comutexas.edu A typical reduction mechanism involves the transfer of two electrons, leading to the cleavage of the carbon-mercury bond and the formation of a carbanion and elemental mercury. cdnsciencepub.comutexas.edu The half-wave potential (E₁/₂) or peak potential (Ep) for these processes is dependent on the nature of the organic group (R), the halide (X), and the solvent system. osti.govcdnsciencepub.com
For (2-ethoxyethyl)mercury(1+), electrochemical analysis would reveal its susceptibility to reduction. The presence of the ether oxygen in the ethoxyethyl group could influence the electronic environment of the C-Hg bond and thus affect its redox potential compared to simple alkylmercury compounds. A study on substituted ethyl α-bromomercuriophenylacetates demonstrated a correlation between electrochemical redox potentials and the rates of symmetrization reactions, indicating that compounds easier to both oxidize and reduce are more reactive. osti.gov
Table 2: Expected Electrochemical Parameters for an Organomercury Compound
This interactive table outlines the key parameters that would be determined through electrochemical analysis of an organomercury compound like chloro(2-ethoxyethyl)mercury. Note: The potential values are illustrative and depend heavily on experimental conditions (solvent, electrolyte, electrode).
| Parameter | Typical Range / Description | Significance |
| Reduction Peak Potential (Epc) vs. SCE | -0.5 to -2.5 V | The potential at which the compound is reduced. A less negative value indicates it is easier to reduce. |
| Oxidation Peak Potential (Epa) vs. SCE | Often irreversible or occurs at high positive potentials | The potential at which the compound is oxidized. Organomercury(II) compounds are generally difficult to oxidize. |
| Number of Electrons Transferred (n) | Typically 2 for the main reduction wave | Indicates the overall number of electrons involved in the redox process, suggesting the reaction mechanism (e.g., cleavage of C-Hg bond). |
| Reversibility | Generally irreversible | An irreversible process indicates that the product of the electron transfer is unstable and undergoes rapid chemical reaction. |
Development and Validation of Specialized Analytical Protocols for Organomercury Compounds
The accurate quantification of specific organomercury species like (2-ethoxyethyl)mercury(1+) in various matrices is a significant analytical challenge due to their potential for transformation and degradation during analysis. researchgate.netvliz.be The development and validation of specialized analytical protocols are therefore essential for obtaining reliable data. tandfonline.comvliz.be Such protocols typically involve sample extraction, species separation, and element-specific detection. nih.gov
The extraction of organomercury compounds from complex matrices like soil or biological tissues is a critical step. vliz.bevliz.be Common methods include acid leaching, alkaline digestion, and solvent extraction. vliz.be The choice of method must balance achieving high recovery with preserving the integrity of the target species, as transformations (e.g., dealkylation) can occur. researchgate.netresearchgate.net
Separation is most commonly achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is versatile for separating various organomercury compounds, often using a reversed-phase column with a mobile phase containing a complexing agent like L-cysteine to improve stability and chromatographic behavior. researchgate.netanalytik-jena.com Gas chromatography (GC) is also widely used but typically requires a derivatization step to convert the polar organomercury species into more volatile forms. researchgate.net
Detection is performed using highly sensitive and selective techniques. Inductively coupled plasma mass spectrometry (ICP-MS) is a preferred detector when coupled with HPLC or GC (HPLC-ICP-MS, GC-ICP-MS), as it offers extremely low detection limits and isotopic analysis capabilities. analytik-jena.comdiva-portal.organalis.com.my The use of speciated isotope dilution mass spectrometry (SIDMS), where an isotopically enriched standard of the target species is added to the sample, is the gold standard for validating the method and correcting for species transformations and losses during sample preparation. vliz.be
Validation of any developed method is crucial and involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, often using certified reference materials. diva-portal.orgrsc.orgmdpi.com
Table 3: Key Stages and Considerations in an Analytical Protocol for Organomercury Speciation
This interactive table summarizes the critical components of a validated analytical method for determining a specific organomercury compound.
| Stage | Technique / Method | Key Considerations and Challenges |
| Extraction | Microwave-Assisted Extraction (MAE) with acid/cysteine | Optimizing for quantitative recovery while preventing degradation or interconversion of species. vliz.beanalytik-jena.com |
| Separation | HPLC (e.g., C18 column) | Achieving baseline separation from other mercury species and matrix components. researchgate.netanalytik-jena.com |
| Detection | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Minimizing polyatomic interferences and achieving low detection limits (ng/L or µg/kg range). diva-portal.organalis.com.my |
| Validation | Speciated Isotope Dilution / CRM Analysis | Ensuring accuracy and traceability; correcting for species transformation during the procedure. vliz.bersc.org |
Mechanistic Organic and Organometallic Investigations of 2 Ethoxyethyl Organomercury Compounds
Elucidation of Reaction Mechanisms for Ligand Exchange and Substitution Processes
Ligand exchange and substitution are fundamental reactions in organometallic chemistry. In the context of (2-ethoxyethyl)mercury compounds, these processes involve the replacement of a ligand attached to the mercury center.
Ligand Exchange: This is a common phenomenon in organometallic chemistry where ligands are transferred between metal centers. dtic.milwikipedia.org For organomercury compounds, these reactions are influenced by the nature of the alkyl or aryl groups and the other metal involved. wikipedia.org While specific studies on (2-ethoxyethyl)mercury are not extensively detailed in the provided results, the general principles of transmetalation apply. thieme-connect.dewikipedia.org Transmetalation involves the transfer of an organic group from mercury to another metal, a process driven by the relative electronegativities of the metals. wikipedia.org
Substitution Reactions: Organomercury compounds undergo substitution reactions where the mercury-containing group is replaced by another functional group. A notable example is the reaction with halogens, which cleaves the Hg-C bond to form an organic halide. wikipedia.org For instance, the mercuration of alkenes followed by reaction with bromine is a known synthetic route. wikipedia.org In the case of a (2-ethoxyethyl)mercury compound, this would likely yield a halogenated ether.
The reactivity of cationic organomercury compounds towards neutral ligands like phosphines and pyridine (B92270) derivatives has been studied, highlighting the formation of adducts. researchgate.net This suggests that (2-ethoxyethyl)mercury cations would readily interact with Lewis bases.
Electron Transfer Pathways and Associated Redox Chemistry of Organomercury Centers
The redox chemistry of organomercury compounds is crucial to understanding their reactivity and environmental transformations. acs.org Mercury can exist in different oxidation states, and the interconversion between these states drives many of its chemical reactions. acs.org
Electron Transfer: Photoinduced electron transfer (PET) has been observed in systems involving mercury ions, leading to fluorescence quenching. researchgate.net This indicates that the mercury center can accept electrons, a key step in many redox processes. In the context of (2-ethoxyethyl)mercury compounds, the presence of the ether oxygen might influence the electron density at the mercury center and its susceptibility to electron transfer.
Recent research has shown that certain bacteria can simultaneously reduce and methylate nanoparticulate Hg(II), with extracellular electron transfer playing a significant role in the reduction process. acs.org This highlights the biological relevance of electron transfer in mercury chemistry. While not directly studying (2-ethoxyethyl)mercury, these findings suggest that similar environmental pathways could exist for its transformation.
Kinetic Studies of (2-Ethoxyethyl)mercury Compound Transformations
Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For organomercury compounds, understanding the kinetics of their transformations is essential for predicting their stability and environmental fate. nih.gov
Kinetic models have been developed to describe the disposition of methylmercury (B97897) in humans, highlighting the metabolic rates and transfer between different body compartments. nih.gov Such models are crucial for assessing the risks associated with mercury exposure. Furthermore, studies on the adsorption of mercury(II) have shown that the process is rapid, with kinetics often described by pseudo-second-order models. researchgate.net
The stability of various mercury species in biological samples is also a subject of kinetic investigation. For instance, inorganic mercury, methylmercury, and ethylmercury have been found to be stable in whole blood for up to a year at temperatures ranging from -70°C to 23°C. nih.gov
Computational Chemistry Approaches to Molecular Structure, Bonding, and Reactivity
Computational chemistry provides powerful tools for investigating the molecular and electronic structures of compounds, as well as their reactivity. mdpi.com These methods can complement experimental findings and provide insights that are difficult to obtain through experiments alone.
Molecular Structure and Bonding: Density Functional Theory (DFT) is a widely used computational method to study organometallic compounds. researchgate.netresearchgate.net For example, DFT calculations on mercury(II) bis(N,N-dialkyldithiocarbamato) compounds have revealed the influence of steric bulk on their supramolecular structures. mdpi.com Similar computational approaches could be applied to (2-ethoxyethyl)mercury compounds to understand how the ethoxyethyl group influences their geometry and intermolecular interactions.
Computational studies have also been employed to investigate the non-covalent interactions in complex molecules, which play a significant role in their crystal formation and receptor properties. researchgate.net
Reactivity: Computational methods can be used to predict reaction pathways and transition states. For example, in the study of mercury(II) separation, DFT was used to investigate the stripping mechanisms and the structure of the resulting complexes. researchgate.net This approach could be used to model the ligand exchange and substitution reactions of (2-ethoxyethyl)mercury compounds, providing a deeper understanding of their mechanisms.
Photochemical and Thermochemical Decomposition Pathways
The decomposition of organomercury compounds can be induced by heat (thermochemical) or light (photochemical), leading to the cleavage of the carbon-mercury bond. libretexts.org
Photochemical Decomposition: Organomercury compounds are often sensitive to light. slideshare.net Photochemical homolysis of the C-Hg bond generates a carbon-centered radical and a mercury-centered radical. libretexts.org These carbon-centered radicals can then undergo typical radical reactions. libretexts.org The use of UV irradiation, sometimes in combination with microwave heating, is a common method to facilitate the decomposition of organomercury species for analytical purposes. researchgate.net This suggests that (2-ethoxyethyl)mercury compounds are likely susceptible to photodecomposition.
Thermochemical Decomposition: The thermal stability of chemical compounds is a critical aspect of chemical safety. core.ac.uk While specific thermochemical data for (2-ethoxyethyl)mercury was not found, general trends for organometallic compounds indicate that the C-Hg bond can be cleaved upon heating. libretexts.org Predictive software based on group contribution methods can be used to estimate the heats of decomposition and energy release potential of compounds, though experimental validation is crucial. core.ac.uk
Environmental Geochemistry and Biogeochemical Cycling of 2 Ethoxyethyl Organomercury Compounds
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation processes, primarily photolysis and hydrolysis, play a role in the transformation of organomercury compounds in the environment. These processes involve the cleavage of the carbon-mercury bond, leading to the formation of inorganic mercury. osti.govrsc.org
Photolytic Transformations under Environmental Conditions
Photodegradation is a significant abiotic pathway for the decomposition of many organomercurials, especially in clear surface waters and the upper layers of oceans. rsc.orgresearchgate.net This process is driven by both ultraviolet (UV) and visible light. rsc.org The rate and efficiency of photolytic transformation are influenced by several environmental factors.
The presence of dissolved organic matter (DOM) can have a dual effect on the photodegradation of organomercurials. dnr.state.mn.us At low concentrations, DOM can promote photolysis, while at high concentrations, it may act as a light filter, inhibiting the process. redalyc.org The chemical composition of the DOM is also a critical factor. dnr.state.mn.us Furthermore, reactive species such as hydroxyl radicals (•OH), which can be generated through various photochemical processes in natural waters, can contribute to the degradation of organomercury compounds like ethylmercury. researchgate.net
Table 1: Factors Influencing the Photodegradation of Organomercurials
| Factor | Effect on Photodegradation Rate | Reference |
|---|---|---|
| Light Intensity | Increases with higher light intensity | rsc.org |
| Water Clarity | Higher in clear waters, reduced in turbid waters | rsc.orgresearchgate.net |
| Dissolved Organic Matter (DOM) | Can enhance or inhibit, depending on concentration and composition | dnr.state.mn.usredalyc.org |
| pH | Can influence the speciation of mercury and interacting substances | researchgate.net |
| Presence of Reactive Species (e.g., •OH) | Can accelerate degradation | researchgate.net |
Hydrolytic Stability and Aqueous Phase Transformations
The carbon-mercury (C-Hg) bond in organomercurials is a covalent bond. wikipedia.org The stability of this bond towards hydrolysis varies depending on the specific organic group attached to the mercury atom. For instance, some organomercurials like thimerosal (B151700) are known to hydrolyze in aqueous solutions, releasing ethylmercury. researchgate.netresearchgate.net Alkoxyalkyl mercury compounds are known to be metabolized to inorganic mercury ions. inchem.org This suggests that the (2-ethoxyethyl)-mercury bond is susceptible to cleavage in biological systems, and potentially through abiotic hydrolysis in the environment, although specific rates are not well-documented. The pH of the surrounding water can influence the rate of hydrolysis of some organometallic compounds. diva-portal.org
Biotic Transformations and Microbial Interactions in Environmental Systems
Microbial activity is a primary driver in the transformation and degradation of organomercury compounds in soil and sediment. osti.gov Microorganisms have evolved specific mechanisms to detoxify their environment from the harmful effects of mercury. nih.gov
Mechanisms of Microbial Degradation of Organomercurials
The principal mechanism of microbial degradation of organomercurials is enzymatic cleavage of the C-Hg bond. si.edu This process is primarily carried out by a suite of genes organized in the mer operon, which confers mercury resistance to a wide range of bacteria. nih.govopenbiotechnologyjournal.com
The key enzyme in the degradation of organomercurials is organomercurial lyase, encoded by the merB gene. openbiotechnologyjournal.com This enzyme catalyzes the protonolysis of the C-Hg bond, breaking it to release a hydrocarbon and inorganic mercuric ion (Hg(II)). si.edu For (2-ethoxyethyl)mercury, this would likely result in the formation of 2-ethoxyethanol (B86334) and Hg(II). The resulting Hg(II) is then reduced by another enzyme in the mer operon, mercuric reductase (encoded by the merA gene), to the less toxic and volatile elemental mercury (Hg(0)). openbiotechnologyjournal.com This volatilization removes the mercury from the local environment. scirp.org
Table 2: Key Components of the mer Operon Involved in Organomercurial Degradation
| Gene | Enzyme | Function | Reference |
|---|---|---|---|
| merB | Organomercurial lyase | Cleaves the carbon-mercury bond in organomercurials | openbiotechnologyjournal.com |
| merA | Mercuric reductase | Reduces inorganic mercuric ion (Hg(II)) to elemental mercury (Hg(0)) | openbiotechnologyjournal.com |
| merT | Transport protein | Facilitates the uptake of Hg(II) into the bacterial cell | openbiotechnologyjournal.com |
Role of Environmental Microorganisms in Mercury Speciation Dynamics
The activity of these microorganisms influences the speciation of mercury, which in turn affects its mobility, bioavailability, and toxicity. mn.gov The conversion of organomercury to inorganic forms and subsequently to volatile elemental mercury is a critical pathway for the removal of mercury from contaminated soils and sediments. osti.govscirp.org Diverse microbial communities, including various bacteria and fungi, have been shown to possess the ability to degrade pesticides and interact with toxic metals. redalyc.orgscirp.orgnih.gov
Environmental Distribution and Transport Processes
The distribution and transport of (2-ethoxyethyl)mercury compounds in the environment are governed by their physicochemical properties and interactions with environmental media. Organomercurials, in general, can be transported in the environment through various pathways, including atmospheric deposition and runoff from agricultural lands where they were applied. researchgate.net
Once in an aquatic system, the partitioning of an organomercury compound between the water column and sediments is a key process controlling its fate. nih.gov The tendency of a compound to sorb to soil and sediment particles is described by the partition coefficient (Kd). While specific data for (2-ethoxyethyl)mercury is unavailable, partition coefficients for other organomercurials like methylmercury (B97897) have been calculated, showing a strong affinity for particulate matter. nih.gov This sorption to soil and sediment can lead to their accumulation in these compartments. pjoes.com However, the degradation of organomercury fungicides in soil is a slow process, and a significant portion can persist for extended periods. ucpress.edu Volatile organomercury compounds can also be released from treated soil into the atmosphere. osti.govosti.gov
Table 3: General Partition Coefficients (Kd) for Mercury Species in Soil and Sediment
| Mercury Species | Soil-Water Kd (L/kg) | Benthic Sediment Kd (L/kg) | Reference |
|---|---|---|---|
| Inorganic Mercury (Hg-II) | 3.3 x 10³ - 6.0 x 10⁴ | 5.7 x 10³ - 9.9 x 10⁵ | nih.gov |
| Methylmercury (MHg) | 2.0 x 10¹ - 6.7 x 10³ | 6.5 x 10² - 1.1 x 10⁵ | nih.gov |
Note: These are general ranges for inorganic and methylmercury and are provided as an illustration of mercury partitioning behavior. Specific values for (2-ethoxyethyl)mercury are not available.
Analytical Methodologies for Environmental Speciation and Monitoring
The accurate speciation and monitoring of organomercury compounds in various environmental compartments are critical for understanding their biogeochemical cycling and assessing potential ecological risks. The toxicity and environmental fate of mercury are highly dependent on its chemical form, with organic species generally being more toxic than inorganic forms. ipb.ptresearchgate.net Therefore, analytical methods must be capable of distinguishing between different mercury compounds, such as (2-ethoxyethyl)mercury(1+), often at trace concentrations. vliz.bevliz.be The analytical process for mercury speciation in environmental samples typically involves several key stages: sample collection and preservation, extraction of the target analytes from the matrix, separation of the different mercury species, and finally, their quantification using a sensitive detector. vliz.bevliz.be
A significant challenge in the analysis of organomercury compounds is the need for rigorous procedures at each step to prevent contamination, loss of analyte, or alteration of the mercury species present in the sample. vliz.bevliz.be The choice of analytical technique is often dictated by the sample matrix (e.g., water, soil, sediment, biota), the specific mercury compounds of interest, and the required detection limits. ipb.ptresearchgate.net
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most widely used separation techniques for mercury speciation. ipb.ptpsanalytical.com These chromatographic methods are often coupled with highly sensitive detectors, such as atomic fluorescence spectrometry (AFS), atomic absorption spectrometry (AAS), and mass spectrometry (MS), to achieve the low detection limits necessary for environmental monitoring. psanalytical.comnih.gov
Chromatographic Separation and Detection
Reversed-phase high-performance liquid chromatography (RP-HPLC) has been successfully optimized for the simultaneous separation and quantification of multiple organomercury compounds, including (2-ethoxyethyl)mercury. nih.gov One such method utilizes an octadecylsilane (B103800) (C18) column with a gradient elution of a methanol-water mobile phase. nih.gov This allows for the effective separation of compounds like methyl-, ethyl-, phenyl-, methoxyethyl-, and ethoxyethylmercury. nih.gov Ultraviolet (UV) detection is a viable quantification technique for this method. nih.gov
The performance of this HPLC-UV method for various organomercury compounds is detailed below:
| Compound | Retention Time (min) | Detection Limit (µg/dm³) |
|---|---|---|
| Methylmercury | - | 95.1 |
| Ethylmercury | - | 62.3 |
| Phenylmercury | - | - |
| Methoxyethylmercury | - | 47.5 |
| (2-Ethoxyethyl)mercury | - | 55.4 |
| Benzoic mercury | - | 7.0 |
| Tolylmercury | - | - |
| Mersalylic acid | - | - |
| Nitromersol | - | - |
Note: Retention times and detection limits for some compounds were not specified in the source material. The separation was achieved on octadecylsilane columns (200 x 3 mm i.d.) by gradient elution with a methanol-water mixture ranging from 30% to 50% v/v.
Gas chromatography, often requiring a derivatization step to make the mercury compounds volatile, is another powerful tool. vliz.benih.gov Aqueous phase ethylation with sodium tetraethylborate is a common derivatization technique. nih.gov GC can be coupled with detectors like atomic fluorescence spectrometry (GC-AFS) or atomic emission spectrometry (GC-AES), which offer excellent sensitivity with detection limits in the sub-picogram range for compounds like methylmercury and ethylmercury. nih.gov
Sample Extraction from Environmental Matrices
The extraction of organomercury compounds from solid matrices like soil and sediment is a critical and often complex step. The goal is to efficiently remove the target analytes without altering their chemical form. vliz.be Various extraction solutions have been tested to differentiate between the total content and the more mobile or "available" fractions of these compounds in soil. nih.gov
For instance, research into extracting five organomercurials from spiked soils has evaluated the effectiveness of different agents. nih.gov Water and ammonium (B1175870) acetate (B1210297) solutions have proven suitable for estimating the soluble and available fractions of compounds including (2-ethoxyethyl)mercury. nih.gov However, achieving high recovery for the total content of (2-ethoxyethyl)mercury from soil has been challenging, with many tested solutions proving unsuitable. nih.gov For other compounds like methylmercury, solutions of potassium iodide-ascorbic acid and oxalic acid have shown better, though still variable, recoveries. nih.gov
The table below summarizes the findings on the suitability of various solutions for extracting different fractions of organomercury compounds from soil.
| Extraction Solution | Target Fraction | Applicable Compounds | Recovery Efficiency |
|---|---|---|---|
| Water | Soluble | Methyl-, Ethyl-, Benzoic, Methoxyethyl-, (2-Ethoxyethyl)mercury | Suitable for estimation |
| Ammonium acetate (1 mol dm⁻³) | Available | Methyl-, Ethyl-, Benzoic, Methoxyethyl-, (2-Ethoxyethyl)mercury | Suitable for estimation |
| Potassium iodide (1 mol dm⁻³) - Ascorbic acid (0.1 mol dm⁻³) | Total Content | Methylmercury, Benzoic mercury | 53-81% |
| Oxalic acid (1 mol dm⁻³) | Total Content | Methylmercury, Benzoic mercury | 53-81% |
| Various Tested Solutions | Total Content | Ethyl-, Methoxyethyl-, (2-Ethoxyethyl)mercury | Not suitable |
Applications in Chemical Synthesis and Advanced Materials Research
Utilization as Synthetic Reagents in Organic and Organometallic Transformations
The (2-ethoxyethyl)mercury(1+) cation, typically generated from the reaction of a mercury(II) salt like mercuric acetate (B1210297) with an alkene in an alcohol solvent (a solvomercuration reaction), is a key intermediate in important organic transformations. chemicalbook.comwikipedia.org The most prominent of these is the alkoxymercuration-demercuration reaction.
Interactive Table 1: Representative Alkoxymercuration-Demercuration Reaction
| Reactant 1 | Reactant 2 | Reagent 1 | Intermediate | Reagent 2 | Final Product | Description |
| Ethene | Ethanol (B145695) | Hg(OAc)₂ | (2-ethoxyethyl)mercuric acetate | NaBH₄ | Diethyl ether | Synthesis of an ether from an alkene and an alcohol. |
| Propene | Methanol (B129727) | Hg(OAc)₂ | (2-methoxypropyl)mercuric acetate | NaBH₄ | 2-Methoxypropane | Markovnikov addition of methanol to propene. |
Precursors for Other Organometallic Species through Transmetallation Reactions
Organomercury compounds like those containing the (2-ethoxyethyl)mercury(1+) moiety are highly effective reagents for transmetallation. wikipedia.orgwikipedia.org This process involves the transfer of the organic group (in this case, the 2-ethoxyethyl group) from mercury to a different, typically more electropositive, metal. wikipedia.org These reactions are driven by the formation of a more stable organometallic compound and often result in the precipitation of metallic mercury.
This methodology is synthetically valuable because organomercury reagents are often stable to air and moisture and can tolerate a wide variety of functional groups that would be incompatible with more reactive organometallic reagents like Grignard or organolithium compounds. wikipedia.orgwikipedia.org Consequently, (2-ethoxyethyl)mercury salts could serve as precursors to synthesize other (2-ethoxyethyl)metal compounds, which may be difficult to prepare by other means.
Interactive Table 2: General Examples of Transmetallation Using Organomercurials
| Organomercury Reagent | Metal Reagent | Product Organometallic | Byproduct | Significance |
| Diphenylmercury (Ph₂Hg) | Aluminum (Al) | Triphenylaluminium (AlPh₃) | Mercury (Hg) | Synthesis of an organoaluminium reagent. wikipedia.org |
| Diarylmercurials | Lanthanide Metal (Ln) | Diaryl-lanthanide complexes | Mercury (Hg) | Access to functionalized lanthanide complexes. wikipedia.org |
| R-Hg-X (General) | Boron Halide (BCl₃) | R-BCl₂ | HgXCl | Synthesis of organoboron compounds. |
| R₂Hg (General) | Zinc (Zn) | R₂Zn | Mercury (Hg) | Preparation of organozinc reagents. |
Investigation as Components in Catalytic Systems
While less common than transition metals like palladium or platinum, mercury compounds have been investigated and historically used in catalytic systems. wikipedia.orgontosight.ai Organomercury compounds can play a crucial role in certain palladium-catalyzed cross-coupling reactions, where they act as the organometallic partner to transmetalate the organic group to the palladium center. wikipedia.orgillinois.edu
Furthermore, mercury salts supported on carbon have been used industrially as catalysts for the hydrochlorination of acetylene (B1199291) to produce vinyl chloride monomer, the precursor to PVC. wikipedia.org Although this specific application is being phased out due to environmental concerns, it highlights the catalytic potential of mercury species. Research into the carbonylation of organomercurials, catalyzed by Group VIII metal complexes, has also demonstrated pathways to synthesize ketones and esters, indicating a role for these compounds in catalytic cycle development. wikipedia.orgacs.org The (2-ethoxyethyl)mercury(1+) cation could potentially be explored in similar catalytic contexts, where the ether functionality might influence catalyst stability or selectivity.
Interactive Table 3: Catalytic Processes Involving Mercury Compounds
| Catalytic Process | Role of Mercury Compound | Reactants | Products | Reference |
| Palladium-Catalyzed Cross-Coupling | Transmetalating Agent (R-Hg-X) | R-Hg-X + R'-Halide | R-R' | wikipedia.org |
| VCM Synthesis | Heterogeneous Catalyst (HgCl₂ on Carbon) | Acetylene + HCl | Vinyl Chloride | wikipedia.org |
| Carbonylation | Substrate in a Pd-catalyzed cycle | R-Hg-X + CO | Ketones, Esters | wikipedia.orgacs.org |
| Alkene Hydration | Homogeneous Catalyst (Hg²⁺) | Acetylene + H₂O | Acetaldehyde | wikipedia.org |
Exploration in the Synthesis of Novel Materials (e.g., thin films, nanomaterials)
The use of organometallic compounds as single-source precursors for the synthesis of advanced materials is a significant area of modern research. dtic.mil These precursors are designed to decompose under specific conditions (e.g., via chemical vapor deposition (CVD) or solvothermal methods) to yield high-purity materials such as thin films or nanoparticles. dntb.gov.uagoogle.com
In this context, functionalized organomercury compounds are potential candidates for creating mercury-containing semiconductor materials like mercury sulfide (B99878) (HgS) or mercury telluride (HgTe). A compound derived from the (2-ethoxyethyl)mercury(1+) cation, for example, (2-ethoxyethyl)mercury dithiocarbamate, could be explored as a single-source precursor. The inclusion of the ethoxyethyl group could enhance the precursor's volatility and solubility in organic solvents, which are critical properties for processing techniques like MOCVD or spin coating. scispace.combeilstein-journals.org While specific research on (2-ethoxyethyl)mercury precursors for materials is not widely documented, the principles established with other organometallic systems suggest this is a viable area for investigation.
Interactive Table 4: Potential Organometallic Precursors for Materials Synthesis
| Target Material | Potential Precursor Class | Deposition Method | Precursor Functionality |
| Mercury Sulfide (HgS) Thin Film | R-Hg-S-R' (e.g., organomercury thiolate) | MOCVD, Solvothermal | Provides both Hg and S in one molecule. |
| Cadmium Mercury Telluride (CMT) | Mixture of Cd and Hg organometallics + Te source | MOCVD | Delivers volatile metal sources to the substrate. |
| Mercury Selenide (HgSe) Nanoparticles | (RHg)₂Se | Thermolysis in solution | Decomposes to form nanocrystals. |
| Doped ZnO Thin Film | ZnO precursor + Organomercury dopant | ALD/MLD | Allows for controlled incorporation of Hg atoms. |
Contributions to Fundamental Understanding of Organomercury Chemistry in Broader Research Contexts
The study of functionalized organomercury compounds, including those with an ether-containing ligand like 2-ethoxyethyl, provides valuable insights into fundamental aspects of organometallic chemistry. Comparing the properties and reactivity of (2-ethoxyethyl)mercury(1+) salts with simple analogues like ethylmercury(1+) or methylmercury(1+) allows researchers to probe the electronic and steric effects of the substituent. ontosight.aiwikipedia.org
The presence of the ether oxygen atom in the 2-ethoxyethyl group introduces a potential intramolecular coordination site. Investigations into whether this oxygen atom interacts with the highly electrophilic mercury center can provide data on the strength of such secondary bonding interactions, which are crucial for understanding reaction mechanisms and molecular structure in organometallic compounds. Furthermore, studying the stability and decomposition pathways of such compounds contributes to a more comprehensive model of the behavior of organometallics in both chemical synthesis and biological systems. ontosight.airesearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
